2-Bromo-6-(difluoromethyl)benzoic acid
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Overview
Description
2-Bromo-6-(difluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5BrF2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are substituted with a bromine atom and a difluoromethyl group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(difluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the bromination of 2,6-difluorobenzoic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Another method involves the difluoromethylation of 2-bromo-6-fluorobenzoic acid. This can be achieved using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base like potassium carbonate. The reaction is typically conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(difluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or alkyl group using a palladium catalyst and a boronic acid or ester.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride or borane.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids or esters, and bases like potassium carbonate in solvents such as toluene or ethanol.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) in solvents such as tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Substitution Reactions: Products include various substituted benzoic acids depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds or alkyl-substituted benzoic acids.
Reduction Reactions: Products include 2-bromo-6-(difluoromethyl)benzyl alcohol or 2-bromo-6-(difluoromethyl)benzaldehyde.
Scientific Research Applications
2-Bromo-6-(difluoromethyl)benzoic acid is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: As an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: In the development of novel materials with unique properties, such as fluorinated polymers or liquid crystals.
Biological Studies: As a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(difluoromethyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins. The bromine atom can also participate in halogen bonding, further stabilizing the compound’s interaction with its molecular target.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group. It may exhibit different reactivity and biological activity due to the additional fluorine atom.
2-Bromo-6-fluorobenzoic acid: Lacks the difluoromethyl group, which may result in different chemical and biological properties.
2,6-Difluorobenzoic acid:
Uniqueness
2-Bromo-6-(difluoromethyl)benzoic acid is unique due to the presence of both a bromine atom and a difluoromethyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for halogen bonding. These properties can enhance the compound’s performance in various applications, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
2-bromo-6-(difluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,7H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUALWBPURKOJKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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